Kushenol C
Übersicht
Beschreibung
. Es gehört zur Klasse der Flavonoide, die für ihre vielfältigen biologischen Aktivitäten bekannt sind. Kushenol I hat aufgrund seiner potenziellen therapeutischen Eigenschaften, einschließlich entzündungshemmender, antioxidativer und krebshemmender Wirkungen, Aufmerksamkeit erlangt .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Kushenol I übt seine Wirkungen über verschiedene molekulare Zielstrukturen und Pfade aus:
Wirkmechanismus
Target of Action
Kushenol C, a prenylated flavonoid isolated from the roots of Sophora flavescens, primarily targets STAT1, STAT6, NF-κB, Nrf2, and Akt . These targets play crucial roles in inflammation, oxidative stress, and cell survival pathways.
Mode of Action
This compound interacts with its targets by inhibiting the activation of STAT1, STAT6, and NF-κB , thereby suppressing the production of inflammatory mediators such as NO, PGE 2, IL-6, IL1β, MCP-1, and IFN-β . It also upregulates the expression of HO-1 and activates Nrf2 transcription activities . Furthermore, it activates Akt in the PI3K-Akt signaling pathway .
Biochemical Pathways
The inhibition of STAT1, STAT6, and NF-κB by this compound leads to the suppression of inflammatory responses . The upregulation of HO-1 expression and its activity in cells is attributed to the upregulation of Nrf2 transcription activities by this compound . The activation of Akt in the PI3K-Akt signaling pathway by this compound is responsible for its anti-oxidative stress activity .
Pharmacokinetics
While specific ADME properties of this compound are not readily available, it’s known that this compound can be absorbed and exert its effects in various cell types, including RAW264.7 macrophages and HaCaT cells . More research is needed to fully understand the pharmacokinetic properties of this compound.
Result of Action
This compound has been shown to have anti-inflammatory and anti-oxidative stress effects. It dose-dependently suppresses the production of inflammatory mediators in cells . It also prevents DNA damage and cell death by upregulating the endogenous antioxidant defense system . In in vivo investigations, it significantly attenuates liver damage and hepatotoxicity .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in in vitro studies, the effects of this compound were observed under controlled laboratory conditions . In in vivo studies, the effects of this compound were evaluated in mice under standard environmental conditions
Biochemische Analyse
Biochemical Properties
Kushenol C interacts with various biomolecules, including enzymes and proteins, to exert its effects. It has been found to inhibit BACE1 (β-site APP cleaving enzyme 1) with an IC50 of 5.45 µM . This interaction plays a significant role in its biochemical reactions .
Cellular Effects
This compound has shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to suppress the production of inflammatory mediators, including NO, PGE2, IL-6, IL1β, MCP-1, and IFN-β in LPS-stimulated RAW264.7 macrophages . It also upregulates the expression of HO-1 and its activities in these cells . In HaCaT cells, this compound prevents DNA damage and cell death by upregulating the endogenous antioxidant defense system .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It inhibits the activations of STAT1, STAT6, and NF-κB, which might be responsible for the inhibition of NO, PGE2, IL-6, IL1β, MCP-1, and IFN-β in the LPS-stimulated RAW264.7 macrophages . It also upregulates the activation of Nrf2 and Akt in the PI3K-Akt signaling pathway .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Kushenol I wird hauptsächlich durch Extraktion aus den Wurzeln von Sophora flavescens gewonnen. Der Extraktionsprozess beinhaltet typischerweise die Verwendung organischer Lösungsmittel wie Chloroform, Dichlormethan, Ethylacetat, Dimethylsulfoxid und Aceton . Die extrahierte Verbindung wird dann mit Techniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um einen hohen Reinheitsgrad zu erreichen .
Industrielle Produktionsmethoden
Die industrielle Produktion von Kushenol I ist nicht umfassend dokumentiert, da es hauptsächlich für Forschungszwecke verwendet wird. die in Labors verwendeten Extraktions- und Reinigungsmethoden können für die industrielle Produktion skaliert werden. Dies würde die Verwendung größerer Mengen an Lösungsmitteln und fortschrittlicherer Reinigungstechniken erfordern, um die Reinheit und Ausbeute der Verbindung zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Kushenol I durchläuft verschiedene chemische Reaktionen, darunter:
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen in das Kushenol I-Molekül einführen, was zur Bildung neuer Verbindungen führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden oft verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann die Oxidation von Kushenol I zur Bildung von Chinonen führen, während die Reduktion Alkohole produzieren kann . Substitutionsreaktionen können eine Vielzahl von Derivaten mit verschiedenen funktionellen Gruppen ergeben .
Vergleich Mit ähnlichen Verbindungen
Kushenol I gehört zu einer Gruppe von Prenylierten Flavonoiden, die in Sophora flavescens vorkommen. Ähnliche Verbindungen sind:
Kushenol I zeichnet sich durch seine einzigartige Kombination aus entzündungshemmenden, antioxidativen und krebshemmenden Wirkungen aus, was es zu einer vielseitigen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
(2R,3R)-2-(2,4-dihydroxyphenyl)-3,7-dihydroxy-5-methoxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O7/c1-13(2)6-7-15(14(3)4)10-18-20(29)12-21(32-5)22-23(30)24(31)26(33-25(18)22)17-9-8-16(27)11-19(17)28/h6,8-9,11-12,15,24,26-29,31H,3,7,10H2,1-2,4-5H3/t15-,24+,26-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKEDJCCCNZWOBS-SGOPFIAHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@H](CC1=C2C(=C(C=C1O)OC)C(=O)[C@@H]([C@H](O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80243958 | |
Record name | Kushenol I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80243958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99119-69-4 | |
Record name | Kushenol I | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80243958 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary molecular targets of Kushenol C and how does its interaction with these targets contribute to its observed biological effects?
A: this compound has been shown to interact with several key molecular targets, primarily involved in inflammatory and oxidative stress pathways. [, , , ]
- Nrf2 (Nuclear factor (erythroid-derived 2)-like 2): this compound upregulates Nrf2 transcription activity. This leads to increased expression and activity of HO-1 (heme oxygenase-1), a cytoprotective enzyme that provides anti-inflammatory and antioxidant effects. [, ]
- Akt (Protein kinase B): this compound activates the Akt pathway. This activation contributes to its anti-oxidative stress activity, possibly by regulating downstream antioxidant defenses. []
- NF-κB (nuclear factor-kappaB): this compound suppresses the activation of NF-κB, a key transcription factor involved in inflammatory responses. This inhibition likely contributes to its anti-inflammatory effects by reducing the production of inflammatory mediators. []
- STAT1 and STAT6 (Signal transducer and activator of transcription 1 and 6): this compound inhibits the activation of STAT1 and STAT6, further contributing to its anti-inflammatory effects by suppressing the production of specific inflammatory cytokines. []
- BACE1 (beta-site APP cleaving enzyme 1): this compound demonstrates inhibitory activity against BACE1, an enzyme involved in amyloid beta production, suggesting potential benefits in Alzheimer's disease. []
Q2: Can you provide information on the structural characterization of this compound, including its molecular formula, weight, and spectroscopic data?
A2: Unfortunately, the provided research abstracts do not include detailed spectroscopic data for this compound. To obtain comprehensive spectroscopic data, such as NMR (Nuclear Magnetic Resonance) and mass spectrometry data, it is recommended to refer to publications specifically focused on the isolation and structural characterization of this compound.
Q3: How effective is this compound in mitigating oxidative stress, and what mechanisms are involved?
A: this compound demonstrates significant antioxidant activity through various mechanisms: [, , ]
- Direct radical scavenging: this compound shows scavenging activity against DPPH (1,1-diphenyl-2-picrylhydrazyl) and ABTS (2,2'-azino-bis-3-ethylbenzothiazoline-6-sulfonic acid) radicals. []
- Inhibition of intracellular ROS: this compound effectively reduces intracellular ROS (reactive oxygen species) generated by tert-butyl hydroperoxide (tBHP). []
- Upregulation of endogenous antioxidants: this compound enhances the endogenous antioxidant defense system by increasing the levels of glutathione, superoxide dismutase, and catalase. []
- Nrf2 activation and HO-1 induction: By activating the Nrf2 pathway, this compound upregulates HO-1 expression and activity, further contributing to its antioxidant effects. [, ]
- Akt pathway activation: this compound activates the Akt pathway, which may play a role in regulating downstream antioxidant mechanisms. []
Q4: What are the potential applications of this compound based on its observed pharmacological activities?
A4: The research suggests potential therapeutic applications for this compound in:
- Inflammatory diseases: this compound's ability to inhibit key inflammatory mediators and pathways suggests potential in treating inflammatory conditions. []
- Liver injury: this compound protects against both tBHP-induced oxidative stress in hepatocytes and acetaminophen-induced liver injury in mice, indicating potential for treating liver diseases. []
- Skin damage: this compound protects against UVB-induced skin damage in mice, suggesting potential applications in dermatology. []
- Alzheimer's disease: this compound inhibits BACE1 activity, suggesting potential as a preventive or therapeutic agent for Alzheimer's disease. []
- Diabetic complications: this compound inhibits aldose reductase and the formation of advanced glycation endproducts, indicating potential for managing diabetic complications. []
Q5: Has this compound been evaluated in any in vivo models of disease, and what were the findings?
A5: Yes, this compound has been studied in several in vivo models:
- Acetaminophen-induced liver injury in mice: Co-administration of this compound significantly attenuated liver damage and reduced serum markers of liver injury. It also increased antioxidant enzyme expression and decreased pro-inflammatory mediators. []
- UVB-induced skin damage in mice: this compound demonstrated protective effects against UVB-induced skin damage. []
Q6: What are the known limitations of the existing research on this compound, and what future research directions are needed?
A6: While the research on this compound is promising, some limitations exist:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.